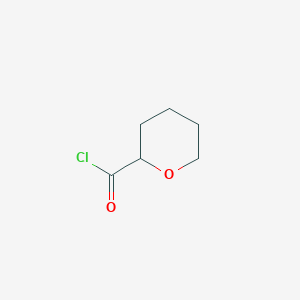

Tetrahydropyran-2-carbonyl chloride

Description

Significance of Tetrahydropyran-2-carbonyl chloride in Advanced Organic Synthesis

The primary significance of this compound in advanced organic synthesis lies in its function as an acylating agent. The carbonyl chloride group is an excellent electrophile, readily reacting with various nucleophiles like amines, alcohols, and organometallic reagents. fishersci.comCurrent time information in Bangalore, IN. This reactivity is harnessed to construct more complex molecules, particularly in the synthesis of potential therapeutics.

A notable application is in the formation of amides. For instance, this compound has been used to synthesize inhibitors of LONP1, a mitochondrial protease implicated in certain cancers. In a multi-step synthesis, the compound was reacted with a complex amine intermediate to form an amide bond, yielding a boronic acid-containing final product with potential therapeutic activity. chemsrc.com This reaction highlights the role of the acyl chloride in linking the tetrahydropyran (B127337) motif to another pharmacologically relevant fragment. chemsrc.com

The general reactions of acyl chlorides are well-established:

Amide Formation: Reaction with primary or secondary amines to form N-substituted amides.

Ester Formation: Reaction with alcohols, often in the presence of a non-nucleophilic base, to yield esters. fishersci.com

Ketone Synthesis: Reaction with organometallic reagents, such as organocuprates or organocadmium compounds, to form ketones. chemsrc.com

While specific, high-impact total syntheses prominently featuring this compound are not widespread in premier literature, its utility is clear as a reactive intermediate for rapidly building molecular diversity around the privileged tetrahydropyran core. Its structural isomer, Tetrahydro-2H-pyran-4-carbonyl chloride, is also noted as a versatile building block for creating complex organic structures and intermediates for pharmaceuticals and agrochemicals. chemsrc.com

Overview of the Tetrahydropyran Core in Biologically Active Molecules

The tetrahydropyran (THP) ring is a structural cornerstone in a vast array of biologically active molecules, ranging from simple natural products to complex drugs. chembuyersguide.com This prevalence is due to the ring's favorable physicochemical properties. As a bioisostere of a cyclohexane (B81311) ring, the THP moiety can reduce lipophilicity and introduce a hydrogen bond acceptor (the ring oxygen), which can improve a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and target binding affinity.

The THP scaffold is found in numerous natural products with potent biological activities. For example, the irciniastatin and pederin (B1238746) families of compounds, which exhibit significant tumor cell growth inhibition, feature a highly substituted 2,6-trans-tetrahydropyran core. Research into analogs of these compounds has shown that while modifications can be made, the THP core is often considered essential for retaining biological activity. Furthermore, the THP ring is a central component of LpxC inhibitors, which are being investigated as potential antibiotics against Gram-negative bacteria like P. aeruginosa. In some of these inhibitors, the oxygen atom of the tetrahydropyran ring forms a key hydrogen bond interaction with the target enzyme.

The following table summarizes a selection of molecules containing the tetrahydropyran core and their associated biological activities.

| Molecule/Class | Biological Activity/Significance | Reference(s) |

| Irciniastatins/Pederin | Potent inhibitors of protein synthesis; anticancer activity | |

| Ptaquiloside | Carcinogenic norsesquiterpene glucoside from bracken ferns | |

| Centrolobine | Anti-leishmanial natural product | |

| LpxC Inhibitors | Antibacterial agents targeting Gram-negative bacteria | |

| HIV Protease Inhibitors | Antiviral drugs (e.g., containing fused Tp-THF ligands) | |

| Gilteritinib | AXL receptor tyrosine kinase inhibitor for cancer treatment | |

| AZD0156 | ATM kinase inhibitor for cancer therapy | |

| Diospongin B | Anti-osteoporotic agent |

Historical Context of Carbonyl Chloride Derivatives in Chemical Transformations

Carbonyl chlorides, or acyl chlorides, are among the most reactive derivatives of carboxylic acids and have been fundamental reagents in organic synthesis for over 150 years. fishersci.com Their development as key chemical intermediates is a story of progressively mastering reactivity.

The first reported reaction of an acyl chloride with an organometallic reagent dates back to 1861. chemsrc.com Early work often involved highly reactive organometallic compounds like organozinc and later, Grignard reagents (organomagnesium halides). However, the high reactivity of these reagents often led to undesired side reactions. For example, the reaction of a Grignard reagent with an acyl chloride can be difficult to stop at the ketone stage, as the ketone product is also reactive towards the Grignard reagent, leading to the formation of a tertiary alcohol. chemsrc.com

This challenge spurred the development of less reactive organometallic reagents that would selectively react with the highly electrophilic acyl chloride but not the resulting ketone. This led to the popularization of organocadmium reagents (prepared from Grignard reagents and cadmium chloride) and organocuprates (lithium dialkylcuprates, or Gilman reagents), which became classic methods for synthesizing ketones from acyl chlorides. chemsrc.com

The timeline below highlights key milestones in the use of acyl chlorides in synthesis.

| Era/Development | Description | Reference(s) |

| 1861 | First reported reaction of an acyl chloride with an organometallic reagent. | chemsrc.com |

| Early 20th Century | Use of organozinc and organocadmium reagents to moderate reactivity and improve ketone synthesis yields. | chemsrc.com |

| Mid 20th Century | Development of methods to control the reactivity of Grignard reagents, and the introduction of organocuprates for selective ketone formation. | chemsrc.com |

| Late 20th/21st Century | Acyl chlorides are established as standard reagents for acylation reactions (Friedel-Crafts, esterification, amidation) and are used with a wide array of transition-metal-catalyzed cross-coupling reactions. | fishersci.comCurrent time information in Bangalore, IN.chemsrc.com |

Today, acyl chlorides remain indispensable tools. Current time information in Bangalore, IN. They are the reagents of choice for many acylation reactions, including the formation of esters and amides, due to the high reaction rates and the fact that the chloride leaving group is excellent, driving reactions to completion. fishersci.com

Structure

3D Structure

Properties

IUPAC Name |

oxane-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKSDHJUTXTPHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40053-81-4 | |

| Record name | Tetrahydro-2H-pyran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetrahydropyran 2 Carbonyl Chloride

Direct Synthesis Approaches to Tetrahydropyran-2-carbonyl chloride

Direct methods for the preparation of this compound primarily involve the conversion of a pre-existing tetrahydropyran-2-carboxylic acid. These approaches are favored for their straightforward nature and high efficiency.

Synthesis from Tetrahydropyran-2-carboxylic Acid Precursors

The most common and direct route to this compound is through the activation of tetrahydropyran-2-carboxylic acid. This transformation is typically achieved by treating the carboxylic acid with a variety of chlorinating agents. The choice of reagent can influence the reaction conditions and the purity of the final product.

One prevalent method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF), with dichloromethane (B109758) (CH₂Cl₂) often serving as the solvent. This reaction proceeds smoothly to yield the desired acid chloride. Similarly, thionyl chloride (SOCl₂) is another effective reagent for this conversion, often used in excess or with a solvent like benzene (B151609) or toluene. The reaction of tetrahydropyran-2-carboxylic acid with these reagents leads to the formation of the highly reactive this compound.

The synthesis of the precursor, tetrahydropyran-2-carboxylic acid, can be accomplished by the hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid sodium salt over a Raney nickel catalyst. mdpi.com This process provides the saturated carboxylic acid necessary for the subsequent chlorination step. mdpi.com

Furthermore, methods for producing optically active forms of this compound have been developed. These processes are crucial for the synthesis of chiral molecules where stereochemistry is important. For instance, optically active tetrahydrofuran-2-carboxylic acid and (2H)-tetrahydropyran-2-carbonyl chloride can be prepared, highlighting the adaptability of this synthetic approach for stereospecific applications. mdpi.com

A summary of common chlorinating agents for the synthesis of this compound from its corresponding carboxylic acid is presented in the table below.

| Chlorinating Agent | Typical Solvent(s) | Catalyst (if any) |

| Oxalyl Chloride | Dichloromethane (CH₂Cl₂) | N,N-Dimethylformamide (DMF) |

| Thionyl Chloride | Benzene, Toluene | None (often used in excess) |

| Phosphorus Pentachloride | None or inert solvent | None |

Multicomponent Reaction Strategies for this compound Formation

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. tandfonline.comresearchgate.net While MCRs are widely used for the synthesis of various heterocyclic systems, including tetrahydropyran (B127337) derivatives, their application to the direct formation of this compound is not well-documented in the scientific literature.

The high reactivity of the acyl chloride functional group makes it generally incompatible with the conditions of most multicomponent reactions. The presence of multiple nucleophilic and basic reactants, which are common in MCRs, would likely lead to the immediate consumption or degradation of the acid chloride moiety. Therefore, MCRs are typically employed to construct the core tetrahydropyran ring with other functional groups, which can then be chemically modified in subsequent steps to yield the desired carboxylic acid and, ultimately, the acid chloride.

Indirect Synthetic Routes via Tetrahydropyran Scaffolds

Indirect routes to this compound focus on the initial construction of the tetrahydropyran ring system. Once the scaffold is in place, functional group manipulations can be performed to introduce the carbonyl chloride group at the C2 position. These methods offer greater flexibility in accessing a wide range of substituted tetrahydropyrans.

Formation of the Tetrahydropyran Ring System

The construction of the tetrahydropyran ring is a cornerstone of many total synthesis campaigns for natural products. rsc.org Several powerful cyclization strategies have been developed to achieve this, with the Prins cyclization and metal-catalyzed cyclizations being among the most prominent.

The Prins cyclization is a classic and convergent method for synthesizing 2,6-disubstituted tetrahydropyran rings from homoallylic alcohols and aldehydes. rsc.org This acid-catalyzed reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the intramolecular hydroxyl group to form the tetrahydropyran ring. The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions.

A variety of Lewis and Brønsted acids can be used to promote the Prins cyclization. The reaction can be performed under non-aqueous conditions to yield substituted spirocyclic tetrahydropyranyl mesylates and tosylates. tandfonline.com While the Prins cyclization is a powerful tool, potential racemization of the homoallylic alcohol and substrate compatibility are factors that need to be considered. rsc.org

The versatility of the Prins cyclization allows for the synthesis of a wide array of tetrahydropyran derivatives with various substitution patterns. These derivatives can then serve as precursors for the synthesis of this compound through further chemical transformations.

Metal-catalyzed cyclizations provide a powerful and often highly stereoselective alternative for the construction of the tetrahydropyran ring system. mdpi.com These reactions typically involve the intramolecular reaction of an oxygen nucleophile onto a metal-activated unsaturated system, such as an alkene or alkyne.

Palladium-catalyzed reactions are particularly well-developed for this purpose. For instance, the palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols can produce 2,6-cis-tetrahydropyranyl acetic acids in a diastereoselective manner. This domino reaction involves cyclization, carbonylation, and hydroxylation in a single step. Similarly, palladium-catalyzed intramolecular alkoxycarbonylation has been used to construct the tetrahydropyran ring in the synthesis of complex natural products. mdpi.com

Functionalization of Tetrahydropyran Rings to Introduce Carbonyl Chloride Moiety

Once the tetrahydropyran ring is constructed, the next critical step is the introduction of the carbonyl chloride group at the 2-position. This can be achieved through various functionalization strategies.

The direct carbonylation of a C-H bond at the 2-position of a tetrahydropyran ring to form the corresponding carbonyl chloride is a challenging transformation and is not widely documented in the literature. However, carbonylation reactions of related substrates and precursors offer potential routes.

Palladium-catalyzed alkoxycarbonylation has been employed in the synthesis of complex molecules containing a tetrahydropyran ring. For example, a palladium-catalyzed alkoxycarbonylative macrolactonization was used to form a tetrahydropyran ring and a macrolactone simultaneously. acs.org While this is not a direct carbonylation of a pre-formed THP ring, it demonstrates the utility of palladium catalysis in forming carbonyl-containing tetrahydropyran structures.

In principle, the carbonylation of alkyl halides can be a viable route. Transition metal-catalyzed carbonylation of alkyl halides is a known process, although it can be complicated by slow oxidative addition and β-hydride elimination. acs.org A potential strategy could involve the synthesis of 2-halotetrahydropyran followed by a palladium-catalyzed carbonylation.

A more common and well-established method for the synthesis of this compound involves the halogenation of a precursor, typically tetrahydropyran-2-carboxylic acid. This carboxylic acid can be prepared through various synthetic routes.

The conversion of the carboxylic acid to the acid chloride is a standard transformation in organic synthesis. Several reagents are effective for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common. masterorganicchemistry.comresearchgate.net

The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid first reacts with thionyl chloride to form an acyl chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group. A chloride ion, generated in the reaction, then attacks the carbonyl carbon of the intermediate, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride as byproducts. masterorganicchemistry.comlibretexts.orgyoutube.com

Oxalyl chloride is another highly effective reagent for this conversion and is often used with a catalytic amount of N,N-dimethylformamide (DMF). youtube.com The reaction is generally clean and produces volatile byproducts (CO, CO₂, and HCl), which can be easily removed. youtube.com

The Hell-Volhard-Zelinski reaction provides a method for the α-halogenation of carboxylic acids. chemistrysteps.com While primarily used for bromination, a modified procedure using N-chlorosuccinimide (NCS) and thionyl chloride can be used for α-chlorination, which could potentially be adapted for the synthesis of α-chlorinated tetrahydropyran carboxylic acids, which could then be converted to the di-acid chloride. chemistrysteps.com

| Reagent | Precursor | Key Features | Ref |

| Thionyl chloride (SOCl₂) | Tetrahydropyran-2-carboxylic acid | Common, effective, gaseous byproducts | masterorganicchemistry.comlibretexts.org |

| Oxalyl chloride ((COCl)₂) | Tetrahydropyran-2-carboxylic acid | Mild, clean, volatile byproducts | researchgate.netyoutube.com |

| N-Chlorosuccinimide (NCS) / Thionyl chloride | Carboxylic acid | α-chlorination | chemistrysteps.com |

Reactivity and Transformational Chemistry of Tetrahydropyran 2 Carbonyl Chloride

Acylation Reactions Utilizing Tetrahydropyran-2-carbonyl chloride

The acyl chloride functional group is a highly reactive acylating agent, readily participating in reactions with various nucleophiles to form new carbon-heteroatom bonds. This reactivity is central to its utility in synthesizing a wide array of derivatives.

Esterification Reactions

This compound reacts with alcohols to form the corresponding esters. This reaction, known as esterification, is a fundamental transformation in organic chemistry. chemguide.co.uk The process is typically carried out by treating the alcohol with the acyl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk The reaction proceeds through a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acid chloride. chemguide.co.uk

The general equation for the esterification of an alcohol (R'-OH) with this compound is as follows:

This reaction is widely applicable and can be used to synthesize a variety of tetrahydropyran-2-carboxylate esters, which are valuable intermediates in the synthesis of more complex molecules. The choice of reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired ester.

Amidation Reactions

Similar to esterification, this compound readily undergoes amidation reactions with primary and secondary amines to produce the corresponding amides. youtube.com This transformation is crucial for the synthesis of a diverse range of amide-containing compounds, which are prevalent in pharmaceuticals and other biologically active molecules. dergipark.org.tr The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride. youtube.com

The general reaction for the amidation of a primary (R'-NH₂) or secondary (R'R''NH) amine with this compound is shown below:

The synthesis of amides from acyl chlorides is often a high-yielding and straightforward process. youtube.com In some cases, a base is added to the reaction mixture to scavenge the HCl produced, driving the reaction to completion. nih.gov The resulting tetrahydropyran-2-carboxamides are stable compounds that can be further modified or incorporated into larger molecular frameworks.

Nucleophilic Substitution Reactions at the Carbonyl Carbon

The carbonyl carbon of this compound is highly electrophilic and serves as the primary site for nucleophilic attack. This reactivity is the basis for the acylation reactions discussed previously but also extends to a broader range of nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, which then collapses to expel the chloride leaving group and regenerate the carbonyl double bond. eopcw.com

The reactivity of the carbonyl carbon can be influenced by various factors, including the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will react more readily, while the use of Lewis acid catalysts can enhance the electrophilicity of the carbonyl carbon, facilitating reactions with weaker nucleophiles. eopcw.com These reactions are fundamental to the construction of more complex molecules from this versatile building block.

Electrophilic and Radical Transformations Involving the Acid Chloride

While the primary reactivity of the acid chloride is as an electrophile in acylation reactions, it can also participate in other types of transformations. For instance, the carbonyl group can be involved in electrophilic amination reactions, which are crucial for synthesizing α-amino acid derivatives. nih.gov These reactions often involve the use of specific aminating agents that can deliver an electrophilic nitrogen species to the enolate derived from the corresponding ester or amide. nih.gov

Furthermore, the acid chloride can be a precursor for radical generation. Under specific conditions, such as photochemical activation, the acyl chloride can be converted into a radical intermediate. nih.gov This radical can then participate in various coupling reactions, such as the Minisci reaction, where it adds to a protonated heteroaromatic substrate. nih.gov This provides a powerful method for the C-H alkylation of heteroarenes. nih.gov

Reactions Involving the Tetrahydropyran (B127337) Ring System

Beyond the reactivity of the acyl chloride group, the tetrahydropyran ring itself can undergo specific transformations, although these are generally less common than reactions at the carbonyl center.

Ring-Opening and Rearrangement Reactions

The tetrahydropyran ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. mdpi.com These reactions are often promoted by Lewis acids, which can coordinate to the ring oxygen, making the C-O bonds more susceptible to cleavage. mdpi.com For example, the reaction of cyclic ethers with acyl chlorides in the presence of a Lewis acid catalyst can lead to the formation of chloroesters. mdpi.com

Rearrangement reactions of the tetrahydropyran ring are also possible, although less frequently reported for this specific compound. Carbocation rearrangements, such as hydride or alkyl shifts, can occur if a carbocation is generated on the ring. masterorganicchemistry.comlibretexts.org These rearrangements are driven by the formation of a more stable carbocation. masterorganicchemistry.com

It is important to note that the presence of the electron-withdrawing carbonyl chloride group at the 2-position can influence the reactivity of the tetrahydropyran ring, potentially making certain ring-opening or rearrangement pathways more or less favorable compared to unsubstituted tetrahydropyran.

Functional Group Interconversions on the Tetrahydropyran Core

While the reactivity of the acyl chloride group at the C-2 position of this compound is a primary focus of its chemistry, the functionalization of the tetrahydropyran (THP) ring itself represents a significant and challenging area of synthetic chemistry. The saturated, heterocyclic core is generally stable and less reactive, making the selective introduction or modification of functional groups on the ring a complex task. Such transformations are crucial for creating diverse molecular scaffolds for applications in medicinal chemistry and natural product synthesis. Research in this area often focuses on derivatives of tetrahydropyran-2-carboxylic acid, where the carboxyl group can act as a handle or directing group, or on direct C–H functionalization of the ring.

Direct C–H bond functionalization is an increasingly powerful strategy for installing new chemical moieties onto otherwise unreactive scaffolds. nih.gov This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to complex molecules. In the context of substituted tetrahydropyrans, palladium-catalyzed reactions have shown considerable promise. For instance, a notable development is the stereoselective γ-methylene C–H arylation of aminotetrahydropyran derivatives. nih.gov This process utilizes a palladium(II) catalyst in conjunction with a transient directing group to selectively introduce aryl groups at the C-4 position of the tetrahydropyran ring. While this example starts with an amino-substituted THP, it demonstrates the feasibility of targeting specific C-H bonds on the tetrahydropyran core for interconversion. The conditions for such a transformation typically involve a palladium source like Pd(OAc)₂, a ligand, and a directing group, and are compatible with a variety of aryl iodides. nih.gov

Another strategy for modifying the tetrahydropyran core involves more profound skeletal transformations. An example of such a functional group interconversion is the nitrite-catalyzed ring contraction of substituted tetrahydropyrans, which yields 2-acyltetrahydrofurans. organic-chemistry.org This reaction represents a significant alteration of the heterocyclic core, converting the six-membered pyran ring into a five-membered furan (B31954) ring through a dehydrogenative dual functionalization process under aerobic conditions. organic-chemistry.org

Decarboxylative functionalization offers another pathway, starting from the corresponding tetrahydropyran-2-carboxylic acid. This method leverages the carboxylic acid group (derivable from the title carbonyl chloride) as a latent radical precursor. For example, photoredox-mediated nickel catalysis can achieve the decarboxylative cross-coupling of α-oxy carboxylic acids, such as tetrahydrofuran-2-carboxylic acid, with vinyl halides. nih.gov This reaction effectively replaces the carboxyl group with a vinyl group, demonstrating a powerful interconversion at the C-2 position. Similarly, transformations of 4-substituted tetrahydropyran carboxylic acids via decarboxylative xanthylation have been reported to efficiently produce derivatives that can be further elaborated. nih.gov

These advanced methodologies highlight the potential for selectively modifying the tetrahydropyran ring, moving beyond the chemistry of the C-2 substituent and enabling the generation of novel and structurally diverse tetrahydropyran derivatives.

The table below summarizes key research findings on the functional group interconversions on the tetrahydropyran core.

| Transformation Type | Starting Material (Derivative) | Reagents/Catalyst | Position of Functionalization | Product Type | Reference |

| C-H Arylation | Aminotetrahydropyran | Pd(OAc)₂, Transient Directing Group, Ligand, Aryl Iodide | C-4 (γ-position) | 4-Aryl-aminotetrahydropyran | nih.gov |

| Ring Contraction | Substituted Tetrahydropyran | Nitrite catalyst, Aerobic conditions | Ring Transformation | 2-Acyltetrahydrofuran | organic-chemistry.org |

| Decarboxylative Vinylation | Tetrahydrofuran-2-carboxylic acid | Ir-photocatalyst, NiCl₂·glyme, Ligand, Base, Vinyl Halide | C-2 | 2-Vinyl-tetrahydrofuran | nih.gov |

| Decarboxylative Xanthylation | 4-Substituted Tetrahydropyran Carboxylic Acid | N-xanthylamide | C-4 | 4-Xanthyl-tetrahydropyran | nih.gov |

Stereochemical Control in Tetrahydropyran 2 Carbonyl Chloride Synthesis and Reactions

Diastereoselective Synthesis of Tetrahydropyran-2-carbonyl chloride and its Precursors

The diastereoselective construction of the tetrahydropyran (B127337) ring allows for the control of the relative spatial orientation of substituents. This is typically achieved by exploiting the inherent conformational preferences of cyclic transition states or by leveraging the directing influence of existing stereocenters in the starting materials. These methods are fundamental for producing specific diastereomers of tetrahydropyran-2-carboxylic acid derivatives, which can then be converted to the target this compound.

The relative stereochemistry of substituents on the tetrahydropyran ring, particularly the cis/trans relationship between groups at the C2 and C6 positions, is often dictated by the reaction mechanism. The Prins cyclization, a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a classic example. nih.govnih.gov The reaction typically proceeds through a chair-like transition state, which minimizes steric interactions. By positioning bulky substituents in equatorial orientations within this transition state, a high degree of diastereoselectivity can be achieved, preferentially forming the thermodynamically favored cis-2,6-disubstituted product. nih.gov

Another significant strategy is the intramolecular oxa-Michael reaction. For instance, a tandem catalytic asymmetric hydrogenation of a ketone followed by an oxa-Michael cyclization has been shown to produce 2,6-cis-disubstituted tetrahydropyrans with high diastereoselectivity (up to 99:1 cis/trans ratio). This one-pot process efficiently transforms an acyclic keto-enoate into the desired cyclic product, setting two stereocenters with excellent control.

The hetero-Diels-Alder (HDA) reaction, a [4+2] cycloaddition between a diene and a heterodienophile (such as an aldehyde or ketone), also offers excellent control over relative stereochemistry. The stereochemical outcome is governed by the well-established endo rule, which arises from secondary orbital interactions in the transition state. Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the energy differences between competing transition states (e.g., endo vs. exo), thereby explaining the origins of the observed high diastereoselectivity in HDA reactions. mdpi.compreprints.org

The following table summarizes representative methods for controlling relative stereochemistry in the synthesis of tetrahydropyran precursors.

| Reaction Type | Catalyst/Reagent | Substrates | Key Feature | Typical Diastereoselectivity | Ref |

| Prins Cyclization | Brønsted or Lewis Acids (e.g., TFA, InCl₃) | Homoallylic alcohol and aldehyde | Formation of thermodynamically favored cis products via chair-like transition state. | High cis-selectivity | nih.govresearchgate.net |

| Tandem Hydrogenation/Oxa-Michael | Chiral Ir or Ru complexes, KOtBu | Arylketones with α,β-unsaturated ester group | One-pot conversion to highly substituted cis-THPs. | up to 99:1 (cis/trans) | |

| Hetero-Diels-Alder | Lewis Acid or Thermal | Diene and Aldehyde/Ketone | Controlled by endo transition state preference. | High (often >20:1) | mdpi.com |

In substrate-controlled reactions, the stereochemical outcome is directed by one or more stereocenters already present in the starting material. This approach is particularly valuable in the synthesis of complex molecules where a chiral starting material, often derived from the "chiral pool," is elaborated.

An efficient strategy for constructing both 2,6-cis- and 2,6-trans-disubstituted tetrahydropyrans relies on substrate control. By carefully choosing the substrate and reaction conditions, the cyclization can be directed towards either diastereomer. documentsdelivered.com For example, the acid-catalyzed cyclization of allylsilyl alcohols can produce polysubstituted tetrahydropyrans with excellent diastereoselectivity (>95:5). The existing stereochemistry in the alcohol backbone directs the trajectory of the intramolecular cyclization, leading to a highly specific arrangement of substituents in the final THP ring.

This principle is also evident in the synthesis of natural products containing the THP moiety. In the total synthesis of (+)-scanlonenyne, a substrate-controlled approach was employed to construct the key tetrahydropyran ring with the desired relative stereochemistry. documentsdelivered.com The stereocenters established in an early step of the synthesis dictate the facial selectivity of subsequent transformations, including the ring-forming cyclization.

The table below illustrates examples of substrate-controlled diastereoselective synthesis.

| Method | Substrate Type | Key Directing Feature | Product Stereochemistry | Ref |

| Acid-catalyzed Cyclization | Chiral allylsilyl alcohols | Pre-existing stereocenters in the alcohol chain | Highly selective formation of anti-product between silyl (B83357) group and C3 substituent. | |

| Reductive Etherification | δ-Trialkylsilyloxy substituted ketones | Silyloxy group directs the reduction and subsequent cyclization. | Selective formation of cis-2,6-disubstituted THPs. | documentsdelivered.com |

| Intramolecular Alkylation | Chiral δ-hydroxy amide enolates | Stereocenter at the δ-position | Stereoselective construction of 2,6-cis-disubstituted THPs. | documentsdelivered.com |

Enantioselective Methodologies for Chiral this compound

To produce this compound as a single enantiomer, asymmetric synthesis is required. This involves the use of chiral catalysts or chiral auxiliaries to influence the stereochemical course of the reaction, leading to an excess of one enantiomer over the other.

Asymmetric catalysis is a highly efficient method for generating chiral molecules, as only a substoichiometric amount of a chiral catalyst is needed to produce a large quantity of enantiomerically enriched product.

A powerful approach is the use of chiral phosphoric acids (CPAs) to catalyze intramolecular oxa-Michael reactions. An asymmetric 'clip-cycle' strategy, where an alcohol and an aryl thioacrylate are first "clipped" together via olefin metathesis, has been developed. The subsequent CPA-catalyzed cyclization yields 2,2'-spirocyclic THPs with high enantioselectivity (up to 99% ee). whiterose.ac.uk The thioester products can be readily converted to the corresponding carboxylic acids or other derivatives.

Tandem reactions also provide an elegant route to chiral THPs. The combination of a chiral iridium-catalyzed asymmetric hydrogenation of a ketone with a subsequent base-promoted oxa-Michael cyclization allows for the one-pot synthesis of chiral 2,6-cis-disubstituted tetrahydropyrans from achiral starting materials with excellent enantioselectivities (up to 99.9% ee). Similarly, chiral spiro catalysts have been effectively used in the iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones, via dynamic kinetic resolution, to produce chiral diols that are precursors to THPs. researchgate.net

| Catalytic System | Reaction Type | Product Type | Typical Enantiomeric Excess (ee) | Ref |

| Chiral Phosphoric Acid (CPA) | Intramolecular Oxa-Michael ('Clip-Cycle') | 2,2'-Spirocyclic THP thioesters | up to 99% | whiterose.ac.uk |

| Chiral Iridium-SpiroPAP Complex | Asymmetric Hydrogenation / Oxa-Michael | 2,6-cis-Disubstituted THPs | up to 99.9% | |

| Chiral RuCl₂(SDPs)(DPEN) Complex | Asymmetric Hydrogenation / Oxa-Michael | 2,6-cis-Disubstituted THPs | High (e.g., 98%) |

Chiral auxiliaries are optically active compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netyoutube.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. youtube.com This method is robust and has been widely applied in asymmetric synthesis.

In the context of THP synthesis, chiral auxiliaries can be used to prepare enantiomerically enriched acyclic precursors that are then cyclized. For example, pseudoephedrine and pseudoephenamine have been employed as effective chiral auxiliaries in diastereoselective alkylation reactions to produce chiral carboxylic acids, which are direct precursors to the target molecule after cyclization. nih.gov The auxiliary is attached to an achiral carboxylic acid to form an amide, and the subsequent enolate alkylation proceeds with high diastereoselectivity due to the steric blocking by the auxiliary. Cleavage of the auxiliary then reveals the enantiomerically enriched acid.

Another strategy involves the use of chiral 1,3,2-diazaborolidine controllers in SE′ reactions with aldehydes to generate nonracemic 1,5-diols. nih.gov These diols can then undergo chemoselective internal cyclization to form enantiomerically enriched substituted tetrahydropyrans. nih.gov

| Chiral Auxiliary | Reaction | Key Intermediate | Advantage | Ref |

| Pseudoephenamine | Asymmetric Alkylation | Chiral Amide | High stereocontrol, especially for quaternary centers; auxiliary is recoverable. | nih.gov |

| Camphor-derived Auxiliaries | Asymmetric Alkylation, Diels-Alder | Chiral Ester/Imide | High diastereoselection; selectivity can sometimes be tuned by solvent. | researchgate.net |

| Chiral 1,3,2-Diazaborolidine | Asymmetric SE′ Reaction | Nonracemic 1,5-Diol | Provides access to chiral THP precursors with controlled stereocenters. | nih.gov |

Mechanistic Insights into Stereoselectivity

Understanding the mechanism of a stereoselective reaction is crucial for its optimization and rational application. The stereochemical outcomes of the syntheses of tetrahydropyran precursors are governed by subtle energetic differences between diastereomeric transition states.

In the Prins cyclization, stereoselectivity is often rationalized by invoking a chair-like transition state where the newly forming carbon-carbon and carbon-oxygen bonds are established. nih.gov The preference for placing bulky substituents in equatorial positions to avoid unfavorable 1,3-diaxial interactions leads to the formation of the cis-isomer as the major product. The reaction proceeds via an oxocarbenium ion intermediate, and the stereochemistry is set during the intramolecular trapping of this intermediate by the olefin. nih.gov

For hetero-Diels-Alder reactions, modern computational methods like Molecular Electron Density Theory (MEDT) provide deep insight into the reaction mechanism and selectivity. mdpi.comresearchgate.net These studies can accurately predict activation energies for competing pathways (e.g., ortho/meta regioselectivity, endo/exo stereoselectivity). The analysis of DFT-based reactivity indices and Parr functions can explain the observed chemo- and regioselectivity, while the polar nature of the reaction, indicated by global electron density transfer at the transition state, accounts for the reaction's facility. mdpi.compreprints.org The preference for the endo product in many cases is attributed to stabilizing secondary orbital interactions between the diene and the dienophile in the transition state.

In substrate-controlled reactions, the mechanism of stereochemical transfer relies on the conformational preferences of the acyclic precursor. For example, in the cyclization of a δ-hydroxy ketone, the molecule adopts a conformation that minimizes steric strain, placing existing stereocenters in positions that effectively shield one face of the reacting centers, leading to a highly selective cyclization.

Mechanistic Investigations of Reactions Involving Tetrahydropyran 2 Carbonyl Chloride

Elucidation of Reaction Pathways

Understanding the detailed pathway a reaction follows is paramount to controlling its outcome. For reactions involving tetrahydropyran-2-carbonyl chloride, several mechanistic avenues have been explored, primarily focusing on the nature of the key reactive intermediates that govern the course of the transformation.

Role of Oxocarbenium Ion Intermediates

Oxocarbenium ions are key intermediates in a variety of reactions involving cyclic ethers like tetrahydropyran (B127337). nih.govpitt.edu These species, characterized by a positive charge on a carbon atom adjacent to an oxygen atom within the ring, are highly electrophilic and play a pivotal role in glycosylation reactions and other transformations of carbohydrate-derived molecules. nih.govacs.org The formation of an oxocarbenium ion from a tetrahydropyran derivative, such as the corresponding chloride, renders the anomeric carbon susceptible to nucleophilic attack.

The stability and conformation of these transient oxocarbenium ions are critical in determining the stereochemical outcome of the reaction. nih.govacs.org Quantum mechanical calculations, including Density Functional Theory (DFT), have been employed to model the conformations of tetrahydropyran oxocarbenium ions. nih.gov These studies have revealed that the ion can exist in various conformations, such as half-chair (e.g., 4H3) and boat conformations, with the relative energies of these conformers influencing the facial selectivity of nucleophilic attack. nih.govacs.org For instance, in glycosylation reactions, the stereoelectronic model suggests that two adjacent conformers on the potential energy surface, 4H3 and 3H4, are key to explaining the stereochemistry of the products formed. nih.govacs.org

The generation of oxocarbenium ions can be achieved through various methods, including the departure of a leaving group from the anomeric position, such as the chloride in this compound. pitt.edu Lewis acids can facilitate this process by coordinating to the oxygen atom, further polarizing the C-Cl bond and promoting its cleavage. preprints.orgwikipedia.org Once formed, the oxocarbenium ion can react with a wide range of nucleophiles, leading to the formation of new C-C or C-heteroatom bonds at the 2-position of the tetrahydropyran ring.

Radical Mechanisms in Carbonyl Chloride Transformations

In addition to ionic pathways, radical mechanisms can also be operative in transformations involving carbonyl chlorides. Radical reactions proceed through single-electron transfer (SET) processes, generating highly reactive radical intermediates. libretexts.org These reactions are typically initiated by radical initiators or through photoredox catalysis. libretexts.orgnih.gov

In the context of carbonyl chlorides, radical reactions can be initiated by the homolytic cleavage of the carbon-chlorine bond or by the reaction of the carbonyl group with a radical species. libretexts.org For example, the Barton decarboxylation, a well-known radical reaction, involves the conversion of a carboxylic acid to a thiohydroxamate ester, which then undergoes a radical chain reaction to afford the decarboxylated product. libretexts.org While not directly involving a carbonyl chloride, this illustrates the propensity of carbonyl derivatives to participate in radical transformations.

More specifically, Ni/photoredox dual catalysis has been utilized for the direct C-H acylation of hydrocarbons with acyl electrophiles, including acid chlorides. nih.gov These reactions are proposed to proceed via the generation of a halogen atom that abstracts a hydrogen atom from the hydrocarbon, initiating a radical chain process. nih.gov The resulting alkyl radical can then react with the acyl nickel species to form the final product. nih.gov The mechanism of such reactions can be complex, with the potential for different pathways depending on the specific reaction conditions and substrates. nih.gov

Concerted versus Stepwise Processes

A fundamental question in mechanistic chemistry is whether a reaction proceeds through a single, concerted step or a multi-step, stepwise pathway involving one or more intermediates. psiberg.com This distinction has significant implications for the reaction's kinetics, stereochemistry, and the potential for side reactions.

Concerted reactions involve the simultaneous breaking and forming of all bonds in a single transition state. psiberg.com These reactions are often characterized by high stereospecificity, as the geometry of the transition state dictates the stereochemical outcome. The Diels-Alder reaction is a classic example of a concerted process. psiberg.com

Stepwise reactions , on the other hand, proceed through one or more intermediates. psiberg.comucla.edu Each step has its own transition state and activation energy. The presence of intermediates can lead to a loss of stereochemical information if the intermediate is able to racemize or undergo other transformations before proceeding to the final product. The SN1 reaction is a well-known example of a stepwise process involving a carbocation intermediate. ucla.edu

The determination of whether a reaction involving this compound is concerted or stepwise often requires detailed kinetic and stereochemical studies, as well as computational modeling. nih.govacs.org For example, in Lewis acid-catalyzed reactions, the mechanism can be on a continuum between a purely concerted and a purely stepwise pathway, depending on the nature of the Lewis acid, substrate, and reaction conditions. bath.ac.uk Isotope effect studies can also provide valuable insights into the nature of the transition state and help distinguish between concerted and stepwise mechanisms. nih.govacs.org

Catalysis in Mechanistic Context

Catalysis plays a central role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The mechanistic understanding of catalytic cycles is crucial for catalyst design and optimization.

Lewis Acid Catalysis Mechanistic Studies

Lewis acids are electron-pair acceptors that can activate substrates by coordinating to Lewis basic sites, such as the oxygen atom of a carbonyl group or an ether. wikipedia.org In reactions involving this compound, Lewis acids can play several mechanistic roles.

One primary role is the activation of the carbonyl chloride for nucleophilic attack. wikipedia.org By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This is a common strategy in Friedel-Crafts acylation reactions. wikipedia.org

Furthermore, Lewis acids can promote the formation of oxocarbenium ions by facilitating the departure of the chloride leaving group. preprints.orgbeilstein-journals.org The Lewis acid can coordinate to the chlorine atom or the ring oxygen, weakening the C-Cl bond and promoting its heterolytic cleavage. wikipedia.org The resulting oxocarbenium ion is a highly reactive intermediate that can participate in a variety of subsequent transformations, such as Prins-type cyclizations. preprints.orgbeilstein-journals.org

Mechanistic studies of Lewis acid-catalyzed reactions often involve identifying the active catalytic species and elucidating the elementary steps of the catalytic cycle. acs.org Techniques such as in-situ spectroscopy and kinetic analysis can provide valuable information about the reaction mechanism. Computational studies are also frequently used to model the transition states and intermediates involved in the catalytic cycle. acs.org

Table 1: Examples of Lewis Acids in Tetrahydropyran Chemistry

| Lewis Acid | Application | Mechanistic Role |

| In(OTf)3 | Prins cyclization | Formation of oxocarbenium ion |

| FeCl3 | Prins cyclization | Formation of oxocarbenium ion |

| TiCl4 | Cyclization to trans-THP | Rearrangement of cyclic acetal |

| BF3·OEt2 | Prins cyclization | Formation of oxocarbenium ion |

Transition Metal Catalysis Reaction Mechanisms

Transition metals offer a diverse range of catalytic activities due to their ability to exist in multiple oxidation states and coordinate to a variety of ligands. researchgate.net In the context of reactions involving this compound, transition metal catalysis can enable unique transformations that are not accessible through other means.

Cross-coupling reactions catalyzed by transition metals like palladium and nickel are powerful methods for C-C and C-heteroatom bond formation. chemie-brunschwig.ch While direct cross-coupling with acyl chlorides is well-established, the mechanistic details can be complex, often involving oxidative addition, transmetalation, and reductive elimination steps. chemie-brunschwig.ch

More recently, transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of unactivated C-H bonds. nih.govacs.org In principle, this compound could participate in such reactions as a coupling partner. The mechanism of these reactions typically involves the coordination of the directing group to the metal center, followed by C-H bond cleavage to form a metallacycle intermediate. acs.org This intermediate can then react with the carbonyl chloride to form the desired product.

Photoredox catalysis, often in combination with transition metal catalysis, has opened up new avenues for radical-based transformations. nih.gov In a dual catalytic system, a photosensitizer absorbs light and initiates a single-electron transfer process, generating radical intermediates that can then participate in a transition metal-catalyzed cycle. nih.gov This approach has been successfully applied to the C-H acylation of hydrocarbons using acyl chlorides, where the mechanism involves a complex interplay between the photocatalytic and transition metal catalytic cycles. nih.gov

Table 2: Transition Metals in Tetrahydropyran-Related Synthesis

| Transition Metal | Catalytic Reaction | General Mechanistic Feature |

| Palladium (Pd) | C-H activation/cross-coupling | Formation of palladacycle intermediate |

| Nickel (Ni) | Radical cyclization/cross-coupling | Single electron transfer/oxidative addition |

| Rhodium (Rh) | C-H activation/ligation | Formation of rhodacycle intermediate |

| Copper (Cu) | Radical cyclization/hydroalkoxylation | Atom transfer radical cyclization/Cu-O bond addition |

| Gold (Au) | Hydroarylation | π-acid activation of alkynes |

Solvent Effects and Reaction Kinetics

In general, the reactivity of acyl chlorides like this compound in nucleophilic substitution reactions is significantly influenced by the solvent. The solvent's polarity, its ability to solvate ions, and its potential to participate in the reaction can affect the reaction mechanism and rate. For instance, polar aprotic solvents might be expected to facilitate the reaction with a neutral nucleophile by stabilizing the charged intermediates in the transition state. Conversely, protic solvents could potentially decrease the reactivity of nucleophiles through hydrogen bonding. However, without specific studies on this compound, any discussion of solvent effects remains speculative and based on general chemical principles rather than empirical data for this compound.

Similarly, detailed reaction kinetics, including the determination of reaction orders, rate constants, and activation parameters for reactions of this compound, are not documented in the available literature. Such studies would be essential to elucidate the precise mechanism of its reactions, but this information is not currently part of the scientific record.

Therefore, no data tables or detailed research findings on the solvent effects and reaction kinetics of this compound can be presented.

Applications of Tetrahydropyran 2 Carbonyl Chloride in Complex Molecule Synthesis

Strategic Building Block in Natural Product Total Synthesis

The total synthesis of complex natural products often requires efficient and stereoselective methods for the construction of key structural features. researchgate.net The tetrahydropyran (B127337) ring is a ubiquitous component of many natural products, particularly those derived from marine sources, which exhibit potent biological activities. nih.gov

While Tetrahydropyran-2-carbonyl chloride is not typically used in the initial de novo construction of the heterocyclic ring, it plays a critical role in the later stages of synthesis. Its primary application is the covalent attachment of a pre-formed tetrahydropyran ring to another molecular fragment. Many synthetic strategies focus on creating the substituted THP ring first, using methods like intramolecular oxa-conjugate cyclization (IOCC), Prins cyclizations, or palladium-catalyzed alkoxycarbonylation. researchgate.netnih.govresearchgate.net Once the desired THP alcohol or amine precursor is synthesized, it can be converted to the corresponding acid and subsequently to the highly reactive this compound. This activated intermediate is then used to acylate a hydroxyl or amino group on a separate, often complex, fragment of the target natural product, thereby forging a key ester or amide bond and uniting major portions of the molecular scaffold.

Several classes of natural products feature a tetrahydropyran ring linked to the main macrostructure, representing a strategic point for fragment coupling where a reagent like this compound would be applicable.

| Natural Product Class | Key Structural Feature | Synthesis Strategy Implication |

| Macrolides (e.g., Neopeltolide) | 14-membered macrolactone with an embedded THP ring. nih.gov | The THP ring is often synthesized separately and later attached to the seco-acid chain before macrolactonization. nih.gov |

| Polyether Antibiotics | Multiple THP and/or tetrahydrofuran (B95107) rings in a linear sequence. nih.govacs.org | Fragment-based approaches are common, requiring reliable methods to link the heterocyclic units. |

| Chamigrene Sesquiterpenes | Spirocyclic core that can include halogenated THP rings. acs.org | Late-stage functionalization and fragment coupling are hallmarks of these syntheses. |

Convergent synthesis is a powerful strategy that involves preparing complex molecular fragments independently before joining them together near the end of the synthesis. beilstein-journals.org This approach is often more efficient and higher-yielding than a linear synthesis. This compound is an ideal reagent for convergent strategies aimed at synthesizing THP-containing natural products. ntu.edu.sg

In such a strategy, the synthesis is divided into key fragments, one of which is the tetrahydropyran unit. This fragment is elaborated into this compound or a related activated acid. In parallel, the remainder of the natural product's core is synthesized with a suitable nucleophilic handle (e.g., a free hydroxyl group). The final key step involves coupling these two advanced intermediates. The reaction of the acid chloride with the nucleophilic fragment forms a stable ester or amide bond, effectively merging the two complex pieces to assemble the final carbon skeleton. This method was conceptually applied in the synthesis of various complex molecules where a THP ring is a distal component. beilstein-journals.orgresearchgate.net

Synthesis of Pharmaceutical and Agrochemical Intermediates

The tetrahydropyran ring is recognized as a key structural motif in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.netacs.org Its presence can influence a molecule's pharmacological properties, such as solubility, metabolic stability, and receptor binding. This compound serves as a key intermediate for incorporating this valuable scaffold into new chemical entities during drug discovery and development. google.com

The THP scaffold is present in numerous compounds with demonstrated therapeutic value. nih.govresearchgate.net this compound is a direct precursor used in the synthesis of analogs of these compounds or in the creation of novel molecules for biological screening. By reacting the acid chloride with various alcohols, amines, or other nucleophiles, chemists can rapidly generate libraries of compounds containing the THP-2-carbonyl core, which is a common tactic in medicinal chemistry to explore structure-activity relationships (SAR). tcichemicals.com

The utility of THP-containing structures is evident across several therapeutic areas.

| Therapeutic Area | Example Compound Class / Target | Relevance of THP Motif |

| Cardiovascular | HMG-CoA reductase inhibitors (Statins). google.com | The THP-diol side chain is crucial for the activity of some statins. |

| Antiviral | HIV Protease Inhibitors (e.g., Darunavir, Amprenavir). researchgate.net | The THP moiety acts as a scaffold that correctly orients functional groups for binding within the enzyme's active site. researchgate.net |

| Anticancer | Phorboxazoles, Neopeltolide. researchgate.netnih.gov | These natural products possess potent cytotoxic activity, with the THP ring being an integral part of their pharmacophore. nih.gov |

| Anti-inflammatory | Various synthetic compounds. researchgate.net | The THP ring can serve as a bioisostere for other groups, improving drug-like properties. |

Modern drug discovery frequently involves the synthesis of hybrid molecules that combine two or more known pharmacophores or privileged heterocyclic structures to achieve novel or enhanced biological activity. researchgate.net Azaheterocycles, such as pyrazoles, imidazoles, and pyridines, are particularly prominent in pharmaceutical chemistry. researchgate.net

This compound is a tool for developing new heterocyclic drug motifs by enabling the fusion or linking of the THP scaffold with other heterocyclic systems. acs.org For example, reacting the acid chloride with an amino-substituted pyrazole (B372694) or a hydroxyl-functionalized quinoline (B57606) can create novel amide or ester-linked hybrid molecules. acs.orgresearchgate.net This strategy allows for the exploration of new chemical space and the potential to modulate the biological activity and physicochemical properties of the parent heterocycles. nih.govmdpi.com The N-oxide functionality, another important heterocyclic motif, can also be combined with THP structures to generate compounds with unique biological profiles. nih.gov

Polymer Chemistry Applications

In polymer science, the modification of existing polymers is a key strategy for tailoring material properties for specific applications. Based on its chemical reactivity, this compound can be employed as a functionalizing agent for polymers bearing nucleophilic side chains, such as polyvinyl alcohol (-OH groups) or polyamines (-NH2 groups).

By reacting the acid chloride with these polymers, the tetrahydropyran moiety can be grafted onto the polymer backbone via ester or amide linkages. This modification can significantly alter the polymer's properties. For instance, introducing the cyclic ether structure of the THP ring could potentially:

Increase hydrophilicity and water solubility.

Alter thermal properties, such as the glass transition temperature.

Introduce sites for further chemical modification.

Enhance biocompatibility for medical applications.

While the primary use of this reagent is in small-molecule synthesis, its fundamental reactivity as an acid chloride makes it a potential candidate for creating functional polymers with tailored characteristics, analogous to how other acid chlorides are used to modify materials. mdpi.com

Fine Chemical Synthesis

This compound serves as a reactive building block for the synthesis of complex molecules, particularly in the development of fine chemicals for the pharmaceutical industry. Its utility is primarily centered on its function as an acylating agent, enabling the introduction of the tetrahydropyran-2-carbonyl moiety into a target molecule. This is typically achieved through nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile, such as an amine, to form a stable amide bond. This reaction is fundamental in building molecular complexity and accessing novel chemical structures for drug discovery and development.

Detailed research findings from patent literature demonstrate the specific application of this compound in the synthesis of potential therapeutic agents. For instance, it has been employed as a key reagent in the synthesis of novel amide-containing compounds designed as inhibitors of Lon protease 1 (LONP1), an enzyme implicated in mitochondrial diseases and certain cancers. google.com

In a specific example, this compound was reacted with a complex primary amine, (R)-4-morpholino-4-phenylbutan-1-amine, to yield a highly functionalized amide. google.com This reaction highlights the role of the acid chloride as a crucial connector, linking the tetrahydropyran headgroup to a pharmacologically relevant scaffold. The reaction proceeds efficiently under standard laboratory conditions, demonstrating its practical utility in multi-step synthetic campaigns. google.com

The table below outlines the specifics of this documented synthesis, showcasing the reactants, reagents, and conditions used to produce a potential LONP1 inhibitor.

Table 1: Synthesis of a Novel N-Substituted Tetrahydropyran-2-carboxamide

This table details the reaction components and conditions for the synthesis of an amide-based LONP1 inhibitor using this compound.

| Role | Compound/Reagent Name | Molecular Formula | Amount/Volume | Notes |

| Starting Material (Amine) | (R)-4-morpholino-4-phenylbutan-1-amine | C₁₄H₂₂N₂O | 117 mg (0.5 mmol) | The nucleophile that attacks the carbonyl carbon. |

| Starting Material (Acid Chloride) | This compound | C₆H₉ClO₂ | 82 mg (0.5 mmol) | The acylating agent providing the tetrahydropyran moiety. |

| Solvent | Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 4 mL | Provides the reaction medium. |

| Base | N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 0.4 mL (2.5 mmol) | Acts as a non-nucleophilic base to neutralize the HCl byproduct. |

| Product | N-((R)-4-morpholino-4-phenylbutyl)tetrahydro-2H-pyran-2-carboxamide | C₂₀H₃₀N₂O₃ | Not specified | A potential LONP1 inhibitor. |

| Reaction Conditions | - | - | - | The reaction was initiated in an ice-cold bath and then stirred at room temperature for 2 hours. google.com |

This synthetic application underscores the value of this compound in constructing advanced molecules for medicinal chemistry research, where the tetrahydropyran ring can be an important structural element for modulating biological activity and physicochemical properties. google.com

Advanced Synthetic Methodologies and Sustainable Chemistry

Flow Chemistry Applications in Tetrahydropyran-2-carbonyl chloride Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production. Its application to the synthesis of highly reactive intermediates such as acyl chlorides offers substantial advantages. While specific documented applications for this compound are not widespread, the principles and technologies are directly transferable from established flow syntheses of other acid chlorides. researchgate.netcinz.nz

Continuous flow processes involve pumping reagents through a network of tubes or channels, where they mix and react. This methodology offers superior control over reaction parameters compared to batch reactors. For the synthesis of an acid chloride, this precise control is critical.

Enhanced Safety: Flow reactors contain only a small volume of the reaction mixture at any moment, drastically reducing the risks associated with handling toxic and reactive chemicals like thionyl chloride or oxalyl chloride, which are often used in the synthesis. researchgate.netnih.gov This minimizes the potential impact of exothermic events.

Improved Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, allowing for precise temperature control. This minimizes the formation of thermal degradation byproducts and can lead to higher yields and product purity. cinz.nz

Simplified Scalability: Scaling up production in a flow system, a process known as "numbering-up" or "scaling-out," can be achieved by running the system for longer periods or by operating multiple reactors in parallel. cinz.nz This avoids the complex re-optimization often required when scaling up batch reactions. For example, a flow process for an acyl chloride intermediate of ketoprofen (B1673614) demonstrated a productivity of 3.16 g/hour , showcasing the potential for efficient scale-up. rsc.org

| Feature | Advantage in Continuous Flow Synthesis of Acyl Chlorides |

| Reaction Control | Precise management of temperature, pressure, and stoichiometry. |

| Safety | Minimized reactor volume reduces hazards from exotherms or toxic releases. researchgate.netnih.gov |

| Heat & Mass Transfer | Superior transfer rates lead to higher selectivity and reduced byproducts. cinz.nz |

| Scalability | Production is increased by extending run time, not by redesigning the reactor. cinz.nz |

Microreactors are a key enabling technology in flow chemistry. These devices, with internal channel dimensions in the sub-millimeter range, intensify the advantages of flow processing. For the synthesis of a reactive intermediate like this compound, microreactors offer a safe and efficient platform. researchgate.net The rapid mixing and exceptional heat transfer allow for reactions to be conducted under conditions that would be hazardous in batch, often leading to significantly shorter reaction times—from hours to minutes. researchgate.netnih.gov The generation of moisture-sensitive acyl chlorides, for instance, has been achieved at room temperature in as little as 1.5 minutes using a micro-reaction process. nih.gov

Green Chemistry Principles in the Synthesis and Use of this compound

The integration of green chemistry principles aims to reduce the environmental footprint of chemical processes. This is achieved by designing syntheses that are more efficient, use safer materials, and generate less waste.

Atom and step economy are fundamental concepts in evaluating the efficiency of a synthetic route. nih.gov

Atom Economy: This principle focuses on maximizing the incorporation of atoms from the reactants into the final product. nih.gov Syntheses of tetrahydropyran (B127337) derivatives that utilize cascade reactions, for example, demonstrate high atom economy by forming multiple bonds in a single operation without the need for isolating intermediates. york.ac.ukresearchgate.netrsc.org Using an acid chloride for subsequent reactions, such as amide bond formation, is inherently more atom-economical than many coupling reactions that require activating agents, as the byproducts are typically simple molecules like HCl. cinz.nz

Step Economy: Reducing the number of synthetic steps saves time, materials, and energy, while also minimizing waste generation. rsc.org Designing a synthesis that combines multiple transformations in one pot (a "one-pot" reaction) is a key strategy for improving step economy. york.ac.ukresearchgate.net

Solvents constitute a major portion of the waste generated in chemical synthesis. nih.gov Traditional syntheses of acid chlorides often employ chlorinated solvents like dichloromethane (B109758) or dipolar aprotic solvents such as dimethylformamide (DMF), which are now recognized as having significant health and environmental concerns. acs.orgtandfonline.com Green chemistry encourages their replacement with more sustainable alternatives.

| Solvent Class | Examples | Sustainability Profile |

| Traditional Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Toxic, environmentally persistent, subject to regulation. acs.org |

| Greener Alternatives | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene™, Methyl tert-butyl ether (MTBE) | Bio-derived (2-MeTHF, Cyrene), lower toxicity, better environmental profile. rsc.orgnsf.govrsc.org |

| Aqueous Media | Water with buffers | The greenest solvent, but reactivity with acid chlorides requires careful pH control and scavenger use. nih.govtandfonline.com |

Research has shown that bio-derived solvents like 2-MeTHF can be excellent media for reactions involving acyl chlorides. rsc.orgnsf.gov Furthermore, the synthesis of amides from acid chlorides has been successfully performed in the bio-alternative solvent Cyrene™, eliminating the need for toxic solvents and simplifying work-up procedures. rsc.org

Catalysts are used to accelerate reactions and improve selectivity, and their design is crucial for sustainable synthesis.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and the ability to operate under mild conditions (room temperature and neutral pH), which reduces energy consumption. nih.gov While direct biocatalytic synthesis of an acid chloride is not feasible due to the reactivity of the product, enzymes can be used in preceding steps to create the carboxylic acid precursor in an environmentally friendly manner, often in aqueous media. nih.gov

Emerging Technologies in Organic Synthesis

Flow Chemistry

There is no specific data available in the reviewed literature on the application of flow chemistry for the synthesis or reactions of this compound.

Microwave-Assisted Synthesis

No dedicated studies on the microwave-assisted synthesis or reactions involving this compound have been identified in the searched literature.

Biocatalysis and Enzymatic Synthesis

Research on the biocatalytic or enzymatic synthesis of this compound, or its use in enzyme-mediated reactions, is not present in the available scientific databases.

Theoretical and Computational Investigations of Tetrahydropyran 2 Carbonyl Chloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its physical and chemical properties. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and orbital energies.

For Tetrahydropyran-2-carbonyl chloride, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed to calculate its electronic energy and wave function. These ab initio methods solve the Schrödinger equation without empirical parameters, offering high accuracy. wikipedia.org

A key aspect of the electronic structure is the distribution of electron density and the nature of the molecular orbitals (HOMO and LUMO). For instance, in related tetrahydropyran (B127337) (THP) systems, the oxygen atom introduces significant polarity. The addition of an acyl chloride group at the 2-position is expected to further polarize the molecule. The carbonyl group and the chlorine atom are strong electron-withdrawing groups, which would significantly lower the energy of the LUMO, making the carbonyl carbon a prime site for nucleophilic attack.

Quantum chemical calculations can also provide values for atomic charges, dipole moments, and other electronic properties. While no specific data for this compound is readily available, studies on similar molecules provide a reference. For example, quantum chemical calculations on tetrahydropyran have been extensively performed to determine its conformational energies and electronic properties. acs.org

Table 1: Calculated Electronic Properties of Tetrahydropyran (as an illustrative example)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | 1.8 D | B3LYP/6-31G(d) |

| HOMO Energy | -10.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | 3.5 eV | B3LYP/6-31G(d) |

| Ionization Potential | 9.8 eV | CCSD(T)/aug-cc-pVTZ |

Note: This data is for the parent compound, tetrahydropyran, and serves as a baseline for understanding the electronic environment of its derivatives.

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into its reactivity and dynamic processes. wikipedia.org By solving Newton's equations of motion for a system of atoms, MD simulations can model processes such as conformational changes, solvent effects, and reaction dynamics.

For this compound, MD simulations could be particularly useful in understanding its reactivity with various nucleophiles. The simulations can model the approach of a reactant molecule, the formation of encounter complexes, and the influence of the solvent environment on the reaction pathway. The use of reactive force fields, such as ReaxFF, allows for the simulation of bond-breaking and bond-forming events, providing a dynamic picture of the chemical reaction. researchgate.net

A key area of investigation would be the hydrolysis of this compound. MD simulations can illustrate the role of water molecules in stabilizing the transition state and facilitating the departure of the chloride leaving group. Studies on the alcoholysis of other acyl chlorides have shown the importance of hydrogen-bonded complexes in reducing reaction barriers. researchgate.net

Table 2: Potential Applications of MD Simulations for this compound Reactivity

| Simulation Type | Information Gained | Potential Findings |

|---|---|---|

| MD in Water | Solvation structure, hydrolysis dynamics | Role of water in stabilizing intermediates and transition states. |

| MD with an Alcohol | Reaction pathway for esterification | Formation of hydrogen-bonded pre-reaction complexes. |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. wikipedia.org DFT methods calculate the electronic energy of a system based on its electron density, providing detailed energy profiles of reaction pathways.

For this compound, DFT calculations can be used to investigate the mechanisms of its reactions, such as nucleophilic acyl substitution. sparkl.me The typical mechanism for acyl chlorides involves a tetrahedral intermediate. DFT can be used to locate the transition states and intermediates along the reaction coordinate, providing their geometries and energies. This allows for the determination of activation energies and reaction enthalpies.

Studies on related systems, such as the Petasis–Ferrier rearrangement for the synthesis of tetrahydropyrans, have demonstrated the power of DFT in elucidating complex reaction mechanisms. acs.org For the reaction of this compound with a nucleophile, DFT calculations would likely show a two-step mechanism involving the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. The calculations can also predict the stereochemical outcome of reactions involving chiral nucleophiles.

A DFT study on the autoxidation of tetrahydropyran (THP) revealed that the energy barrier for hydrogen abstraction from THP is higher than that for tetrahydrofuran (B95107) (THF), explaining the lower reactivity of THP in autoxidation processes. nii.ac.jpresearchgate.net This highlights the ability of DFT to explain and predict reactivity trends.

Table 3: Illustrative DFT-Calculated Energy Profile for Acyl Chloride Hydrolysis

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Acyl Chloride + H2O) | 0.0 | Initial state |

| Transition State 1 (TS1) | +15.2 | Formation of tetrahedral intermediate |

| Tetrahedral Intermediate | -5.8 | Stable intermediate |

| Transition State 2 (TS2) | +10.5 | Elimination of HCl |

| Products (Carboxylic Acid + HCl) | -12.3 | Final state |

Note: This is a representative energy profile for a generic acyl chloride hydrolysis and is for illustrative purposes only.

Prediction of Spectroscopic Properties and Conformational Analysis

Theoretical calculations are highly valuable for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, DFT and other quantum chemical methods can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra.